1,3-Dibromo-5-(2-methoxyethyl)benzene

Catalog No.
S8622398
CAS No.
M.F
C9H10Br2O
M. Wt
293.98 g/mol
Availability
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1,3-Dibromo-5-(2-methoxyethyl)benzene

Product Name

1,3-Dibromo-5-(2-methoxyethyl)benzene

IUPAC Name

1,3-dibromo-5-(2-methoxyethyl)benzene

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

InChI

InChI=1S/C9H10Br2O/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3

InChI Key

QIAAOJDERWCCOE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=CC(=C1)Br)Br

1,3-Dibromo-5-(2-methoxyethyl)benzene is an organic compound characterized by the presence of two bromine atoms and a methoxyethyl substituent on a benzene ring. Its molecular formula is C9H10Br2OC_9H_{10}Br_2O, and it has a molecular weight of approximately 293.98 g/mol. The compound is notable for its reactivity due to the bromine atoms, which can participate in various

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions. For instance, treatment with sodium methoxide in methanol can yield 1,3-dimethoxy-5-(2-methoxyethyl)benzene.
  • Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 1,3-dimethoxy-5-(2-methoxyethyl)benzene.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 1,3-dibromo-5-(2-methoxyethyl)benzene typically involves bromination of the corresponding benzene derivative. Common methods include:

  • Bromination using Bromine: This method employs bromine in a suitable solvent like acetic acid under controlled temperature conditions to achieve selective bromination at the 1 and 3 positions of the benzene ring.
  • Industrial Production: In industrial settings, large-scale production often utilizes automated reactors and continuous flow systems to enhance efficiency and minimize by-products during the bromination process.

1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications across various fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Material Science: The compound is used in producing specialty chemicals and advanced materials, including polymers.
  • Biological Research: Its potential bioactive properties make it a candidate for further investigation in drug development .

Interaction studies involving 1,3-dibromo-5-(2-methoxyethyl)benzene focus on its reactivity with biological targets. The compound's bromine atoms can engage in electrophilic aromatic substitution reactions, while its methoxyethyl group may participate in nucleophilic attacks or oxidation processes. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 1,3-dibromo-5-(2-methoxyethyl)benzene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Dibromo-5-chlorobenzeneContains chlorine instead of the methoxyethyl groupDifferent reactivity profile due to chlorine
1,2-DibromoethylbenzeneTwo bromine atoms on adjacent carbon atomsAffects steric hindrance and reactivity
1,3-Dibromo-5-(2-methoxyethoxy)benzeneAdditional ethoxy groupIncreased solubility and reactivity

Uniqueness

The uniqueness of 1,3-dibromo-5-(2-methoxyethyl)benzene lies in its combination of two bromine atoms and a methoxyethyl group. This configuration allows for a broader range of

Molecular Formula and Systematic Nomenclature

The molecular formula of 1,3-dibromo-5-(2-methoxyethyl)benzene is C₉H₁₀Br₂O, derived from a benzene core (C₆H₆) modified by two bromine atoms and a 2-methoxyethyl group (-OCH₂CH₂O-). The systematic IUPAC name reflects the substitution pattern: 1,3-dibromo-5-(2-methoxyethyl)benzene. The numbering begins at one bromine atom (position 1), proceeds to the adjacent bromine (position 3), and assigns the 2-methoxyethyl group to position 5 .

CAS Registry Number and IUPAC Classification

A specific CAS Registry Number for this compound is not explicitly documented in the provided sources. However, structurally similar compounds, such as 1,3-dibromo-5-methoxybenzene (CAS 74137-36-3) , share analogous substitution patterns. The IUPAC classification places this compound within the broader category of halogenated aromatic ethers, characterized by the presence of bromine and an ether-functionalized alkyl chain.

Structural Isomerism and Positional Effects of Bromine Substituents

The 1,3-dibromo substitution pattern on the benzene ring creates a meta relationship between the bromine atoms, which directs the 2-methoxyethyl group to the para position relative to the first bromine. This geometry minimizes steric hindrance and electronic repulsion, as bromine’s electron-withdrawing nature deactivates the ring, favoring electrophilic substitution at the position ortho/para to existing substituents . Structural isomerism could arise from variations in the alkyl chain (e.g., methoxypropyl instead of methoxyethyl) or alternate bromine placements (e.g., 1,2-dibromo isomers), though such analogs are not discussed in the provided literature.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

293.90779 g/mol

Monoisotopic Mass

291.90984 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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